molecular formula C10H7FN2O3 B1521604 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152511-49-3

1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1521604
CAS No.: 1152511-49-3
M. Wt: 222.17 g/mol
InChI Key: GNVISLUCVVHPCS-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” contains several functional groups. The 1H-pyrazole is a type of azole with two nitrogen atoms in the five-membered ring. The 3-fluorophenyl group is a phenyl ring with a fluorine atom at the 3rd position. The hydroxy group (-OH) and carboxylic acid group (-COOH) are functional groups that may contribute to the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, fluorophenyl group, and hydroxy and carboxylic acid functional groups would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, fluorophenyl group, and hydroxy and carboxylic acid groups could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Functionalization Reactions and Derivative Synthesis

Experimental and theoretical studies have demonstrated the functionalization reactions of pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, leading to the synthesis of various compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides has been achieved in good yields. These reactions and the resultant compounds are significant for developing new materials with potential applications in medicinal chemistry and material science İ. Yıldırım & F. Kandemirli (2006), Structural Chemistry.

Antimicrobial Activity

Novel Schiff bases synthesized from aminophenols and pyrazole derivatives have shown significant antimicrobial activity. These findings highlight the potential of pyrazole-based compounds in developing new antimicrobial agents Divyaraj Puthran et al. (2019), Heliyon.

Fluorescent Sensors

Pyrazole derivatives have been utilized to construct fluorescent pH sensors with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These compounds exhibit reversible emission changes upon protonation and deprotonation, making them useful for sensing applications in solution and solid states Zhiyong Yang et al. (2013), Chemical Science.

Inhibitory Activity on Enzymes

Pyrazoles bearing fluorine atoms have been synthesized to study their inhibitory potency on various nitric oxide synthase (NOS) isoenzymes. The presence of fluorine groups has been correlated with enhanced biological activity, offering insights into the design of enzyme inhibitors Carla I. Nieto et al. (2015), Molecules.

Photophysical Characterization

The synthesis and characterization of donor-substituted pyrazoline fluorophores have been conducted, providing valuable data on the photophysical properties and potential applications of these compounds in biological imaging and sensing C. Fahrni et al. (2003), Journal of the American Chemical Society.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its synthesis, reactions, mechanism of action, and safety .

Properties

IUPAC Name

1-(3-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVISLUCVVHPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
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Reactant of Route 5
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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